[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol
Description
Chemical Identity and Properties [5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol (CAS: 1353497-65-0) is a pyrimidine derivative with a molecular formula of C₁₄H₁₄F₂N₂O and a molecular weight of 264.28 g/mol . The compound features a pyrimidine core substituted with a 3,5-difluorophenyl group at position 5, an isopropyl group at position 4, and a hydroxymethyl group at position 2.
Properties
IUPAC Name |
[5-(3,5-difluorophenyl)-4-propan-2-ylpyrimidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-8(2)14-12(6-17-13(7-19)18-14)9-3-10(15)5-11(16)4-9/h3-6,8,19H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFICYOZKWLPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C2=CC(=CC(=C2)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol, with the molecular formula C14H14F2N2O and a molecular weight of 264.28 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a difluorophenyl group and an isopropyl substituent, suggesting possible interactions with biological targets.
- Molecular Formula: C14H14F2N2O
- Molecular Weight: 264.28 g/mol
- CAS Number: 1353497-65-0
- MDL Number: MFCD21090902
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrimidine derivatives found that certain modifications can enhance activity against Gram-positive bacteria such as Staphylococcus aureus. Although specific data on this compound is limited, similar compounds have shown promising results in inhibiting bacterial growth without cross-resistance to other antimicrobial classes .
Anti-inflammatory Properties
Pyrimidine derivatives are often investigated for their anti-inflammatory effects. In vitro studies suggest that compounds containing pyrimidine rings can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers. Although direct studies on this compound are sparse, the structural features of this compound may confer similar properties based on existing literature regarding related pyrimidines .
Anticancer Potential
Recent research has highlighted the anticancer potential of various pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine compounds is often linked to their structural characteristics. The presence of electron-withdrawing groups (like fluorine) can enhance binding affinity to biological targets. The SAR studies indicate that modifications in the phenyl and pyrimidine rings significantly affect the pharmacological profile of these compounds. Future research should focus on optimizing these structural elements to enhance efficacy and reduce toxicity.
| Property | Description |
|---|---|
| Molecular Formula | C14H14F2N2O |
| Molecular Weight | 264.28 g/mol |
| CAS Number | 1353497-65-0 |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
Case Studies
- Antimicrobial Efficacy : In a comparative study of various pyrimidine derivatives, compounds similar to this compound demonstrated effective inhibition against S. aureus, suggesting a potential role in combating resistant bacterial strains.
- Anti-inflammatory Effects : Research involving pyrimidine analogs indicated significant reductions in pro-inflammatory cytokines in vitro, supporting further investigation into the anti-inflammatory potential of this compound.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds targeting Trk receptors can be effective in treating various types of cancer. A notable study demonstrated that [5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol exhibited significant anti-tumor activity in preclinical models of neuroblastoma and other solid tumors. The inhibition of Trk signaling pathways was associated with reduced cell proliferation and increased apoptosis in cancer cells.
Neurological Disorders
In addition to its anti-cancer properties, this compound has been investigated for its potential use in treating neurological disorders such as neurodegenerative diseases. The modulation of Trk receptors may enhance neuroprotection and promote neuronal survival, making it a candidate for further research in conditions like Alzheimer's disease.
Data Tables
Case Study 1: Neuroblastoma Treatment
A study published in a peer-reviewed journal evaluated the efficacy of this compound in neuroblastoma cell lines. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent for this aggressive cancer type.
Case Study 2: Neuroprotection
Another investigation focused on the compound's role in protecting neuronal cells from oxidative stress-induced damage. The findings indicated that treatment with this compound significantly improved cell viability and reduced markers of apoptosis in cultured neurons exposed to harmful stimuli.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of [5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol, we compare it with structurally related pyrimidine derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: Fluorine Substitution: The target compound’s 3,5-difluorophenyl group contrasts with the 4-fluorophenyl group in the third compound (Table 1). Difluorinated aromatic rings often enhance metabolic stability and binding affinity in drug candidates compared to mono-fluorinated analogs . Functional Groups: The hydroxymethyl group in the target compound may improve solubility compared to the methylsulfonyl and nitro groups in analogs, which are more lipophilic .
Physicochemical Properties :
- The target compound’s lower molecular weight (264.28 vs. 353.41 g/mol in the third compound) suggests better bioavailability.
- The presence of two fluorine atoms in the target compound likely increases its electronegativity and polarity, influencing receptor interactions .
Applications :
- While the third compound (C₁₆H₂₀FN₃O₃S) is explicitly used as an API precursor , the target compound’s role remains exploratory, possibly in kinase inhibition due to pyrimidine’s prevalence in such inhibitors .
- The nitro-containing analog (C₈H₉ClN₄O₄) serves as a synthetic intermediate, highlighting the versatility of pyrimidine scaffolds in diverse pathways .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis (as inferred from analogs like those in ) likely involves nucleophilic substitution or condensation reactions, similar to other pyrimidine derivatives .
- Biological Relevance : Fluorinated pyrimidines are well-documented in oncology (e.g., 5-fluorouracil), but the target compound’s 3,5-difluorophenyl moiety may confer unique selectivity, warranting further enzymatic assays .
- Gaps in Data: Direct comparative studies on pharmacokinetics or toxicity are absent in the provided evidence.
Notes
- Experimental validation (e.g., solubility assays, crystallography) is critical for definitive comparisons.
Preparation Methods
Multi-Step Synthesis via Nitration, Chlorination, and Reduction
Another approach involves multi-step functional group transformations starting from substituted pyrimidine precursors:
- Nitration of pyrimidine derivatives at low temperature (0–5 °C) using fuming nitric acid in acetic acid.
- Chlorination with phosphorus oxychloride in the presence of N,N-dimethylaniline at elevated temperatures (100–110 °C).
- Reduction of nitro groups to amines using iron powder and ferric chloride in methanol at 35–55 °C.
- Subsequent functional group manipulations to install the isopropyl and methanol substituents.
This method provides intermediates with high purity (above 95%) and yields ranging from 80% to 95%, suitable for further elaboration to the target compound.
Reaction Optimization and Industrial Viability
The methods emphasize:
- Uniform Reaction Conditions : Ensuring reproducibility and batch-to-batch consistency.
- Catalyst Selection : Use of Lewis acids and iodine to promote stereoselectivity.
- Temperature Control : Maintaining low temperatures to avoid side reactions.
- Purification : Extraction, crystallization, and washing steps to achieve high purity (typically >99% by HPLC).
Comparative Data Table of Preparation Methods
| Methodology | Key Reactants | Catalysts/Reagents | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Lewis Acid Catalyzed Reformatsky | 1-(3,5-difluorophenyl)-2-pyrimidinyl ketone + bromo pyrimidine | Zinc, Iodine, Lewis acid | 0 to -5 | 80-90 | >99 | Stereoselective, industrially viable |
| Multi-step Nitration/Chlorination | Pyrimidine derivatives | Fuming HNO3, POCl3, Fe powder | 0–5 / 100–110 | 80-95 | 95-98 | Multi-step, high purity intermediates |
| Reduction and Functionalization | Nitro-chloropyrimidine intermediates | Fe powder, Ferric chloride | 35–55 | 85-90 | >95 | Efficient reduction, suitable for scale-up |
Research Findings and Analytical Data
- Spectral Characterization : The synthesized compounds were characterized by IR, NMR, and HPLC, confirming the expected functional groups and high purity.
- Batch Reproducibility : The optimized processes demonstrated consistent yields and purity across multiple batches, critical for pharmaceutical applications.
- Catalyst Efficiency : Iodine catalysis in Reformatsky reactions reduces enolization but requires careful control to prevent dehydration side products.
- Green Chemistry Considerations : Some methods utilize safer solvents and milder conditions, aligning with sustainable synthesis goals.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
